CE-178,253 benzenesulfonate
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Overview
Description
CE-178,253 benzenesulfonate is a potent and selective antagonist of the cannabinoid receptor type 1 (CB1). This compound was developed by Pfizer for neuroscience research and has shown sub-nanomolar potency in binding assays . The empirical formula of this compound is C24H23Cl2N7O · C6H6O3S, and it has a molecular weight of 654.57 g/mol .
Preparation Methods
Two synthetic routes have been developed for the preparation of CE-178,253 benzenesulfonate . The first route involves the assembly of an aryl-substituted pyrazolotriazine core, onto which the second aryl moiety is installed by a Suzuki coupling reaction. This method has been scaled to provide up to 6 kg of the active pharmaceutical ingredient (API) . The second, more convergent route, installs the pyrazolotriazine containing both aryl substituents by condensation of a bromoketone with a substituted thiosemicarbazide. This route has been demonstrated on a laboratory scale and is considered the preferred bond-forming sequence .
Chemical Reactions Analysis
CE-178,253 benzenesulfonate undergoes various chemical reactions, including substitution reactions. The compound is known for its stability under standard laboratory conditions and does not readily undergo oxidation or reduction . Common reagents used in its synthesis include bromoketone and substituted thiosemicarbazide . The major products formed from these reactions are the desired pyrazolotriazine derivatives .
Scientific Research Applications
CE-178,253 benzenesulfonate has been extensively studied for its applications in neuroscience research. It is a highly potent and selective CB1 antagonist, making it valuable for studying the endocannabinoid system . The compound has shown efficacy in preclinical models of obesity, where it exhibits concentration-dependent anorectic activity . Additionally, this compound has been used to investigate the role of CB1 receptors in various physiological processes, including energy expenditure and substrate oxidation .
Mechanism of Action
The mechanism of action of CE-178,253 benzenesulfonate involves its binding to the CB1 receptor, where it acts as an antagonist . This binding inhibits the receptor’s activity, leading to various physiological effects. In vivo studies have shown that this compound exhibits concentration-dependent anorectic activity and stimulates energy expenditure by shifting substrate oxidation from carbohydrates to fats . The compound has low affinity for CB2 receptors, making it highly selective for CB1 .
Comparison with Similar Compounds
CE-178,253 benzenesulfonate is unique in its high potency and selectivity for the CB1 receptor. Similar compounds include other CB1 antagonists such as rimonabant and taranabant . this compound stands out due to its sub-nanomolar potency and low affinity for CB2 receptors . This selectivity makes it a valuable tool for studying the specific roles of CB1 receptors in various physiological processes .
Properties
CAS No. |
956246-95-0 |
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Molecular Formula |
C30H29Cl2N7O4S |
Molecular Weight |
654.6 g/mol |
IUPAC Name |
benzenesulfonic acid;1-[7-(2-chlorophenyl)-8-(4-chlorophenyl)-2-methylpyrazolo[1,5-a][1,3,5]triazin-4-yl]-3-(ethylamino)azetidine-3-carboxamide |
InChI |
InChI=1S/C24H23Cl2N7O.C6H6O3S/c1-3-28-24(22(27)34)12-32(13-24)23-30-14(2)29-21-19(15-8-10-16(25)11-9-15)20(31-33(21)23)17-6-4-5-7-18(17)26;7-10(8,9)6-4-2-1-3-5-6/h4-11,28H,3,12-13H2,1-2H3,(H2,27,34);1-5H,(H,7,8,9) |
InChI Key |
PUVYOZFJBITEFT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1(CN(C1)C2=NC(=NC3=C(C(=NN32)C4=CC=CC=C4Cl)C5=CC=C(C=C5)Cl)C)C(=O)N.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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